2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(4-methyl-1H-indol-1-yl)ethyl]acetamide
Description
This compound is a phthalazine-derived acetamide featuring a 7,8-dimethoxy-substituted phthalazinone core linked via an acetamide bridge to a 4-methylindole ethyl moiety. Its molecular formula is C₂₃H₂₃N₅O₄, with a molecular weight of 433.47 g/mol (estimated).
Properties
Molecular Formula |
C23H24N4O4 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-[2-(4-methylindol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C23H24N4O4/c1-15-5-4-6-18-17(15)9-11-26(18)12-10-24-20(28)14-27-23(29)21-16(13-25-27)7-8-19(30-2)22(21)31-3/h4-9,11,13H,10,12,14H2,1-3H3,(H,24,28) |
InChI Key |
DIVXUAWFBRMQTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCNC(=O)CN3C(=O)C4=C(C=CC(=C4OC)OC)C=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(4-methyl-1H-indol-1-yl)ethyl]acetamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(4-methyl-1H-indol-1-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Structural Characteristics
The compound features a phthalazine core substituted with methoxy groups and an indole moiety linked via an acetamide group. Its molecular formula is , with a molecular weight of approximately 408.44 g/mol. The combination of these structural elements positions it as a candidate for diverse biological interactions and therapeutic applications .
Biological Activities
Preliminary studies indicate that compounds similar to 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(4-methyl-1H-indol-1-yl)ethyl]acetamide exhibit a range of biological activities:
- Anticancer Potential : The phthalazine structure is known for its anticancer properties, likely due to its ability to interact with various cellular targets, including enzymes and receptors involved in tumor growth and proliferation.
- Neuroprotective Effects : Compounds with similar structures have been linked to enhancing potassium chloride cotransporter 2 (KCC2) expression, which plays a critical role in brain function and may help in treating neurological disorders .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that allow for high specificity and yield. The biological activity is largely attributed to the interactions facilitated by the phthalazine and indole moieties. These interactions can modulate the activity of various signaling pathways within cells, influencing processes such as apoptosis and cell cycle regulation .
Anticancer Activity
A study investigating the anticancer properties of phthalazine derivatives found that certain modifications could enhance their efficacy against various cancer cell lines. For instance, derivatives that include indole structures exhibited improved binding affinities to cancer-related targets compared to their simpler counterparts .
Neuroprotective Studies
Research on neuroprotective compounds has shown that enhancing KCC2 expression can alleviate symptoms associated with neurological disorders. The compound's ability to influence KCC2 may provide a new avenue for therapeutic intervention in conditions like epilepsy or chronic pain syndromes .
Mechanism of Action
The mechanism of action of 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(4-methyl-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- The target compound’s phthalazinyl core distinguishes it from oxadiazole () or pyridazine () derivatives. The dimethoxy groups likely enhance solubility compared to nitro-substituted analogues (e.g., 6b in ) .
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparison
Insights :
- The target’s dimethoxy groups would produce distinct ¹H NMR signals (~δ 3.8–4.0 ppm) and IR stretches (~1250–1275 cm⁻¹ for C–O), differentiating it from nitro-substituted (e.g., 6b) or sulfur-containing analogues () .
Biological Activity
The compound 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(4-methyl-1H-indol-1-yl)ethyl]acetamide is a synthetic organic molecule notable for its unique structural features, which include a phthalazinyl core and methoxy substitutions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Structural Characteristics
The molecular formula for the compound is , with a molecular weight of approximately 397.4 g/mol. The presence of methoxy groups and an acetamide moiety enhances its biological activity and chemical reactivity, making it a subject of interest for further pharmacological studies.
Biological Activity Overview
Research indicates that this compound exhibits promising antimicrobial and anticancer properties. The mechanisms underlying these activities are believed to involve interactions with specific molecular targets, such as enzymes or receptors.
Antimicrobial Activity
Preliminary studies suggest that the compound has significant antimicrobial effects against various pathogens. The mechanism may involve the inhibition of bacterial enzymes critical for cell wall synthesis, similar to other phthalazine derivatives that have shown antibacterial properties.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It is hypothesized that the compound induces apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.
The precise mechanism of action remains to be fully elucidated; however, interaction studies indicate that the compound may act on specific targets within microbial and cancer cell systems.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of the compound against E. coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibitory activity, suggesting its potential as an antibacterial agent .
- Anticancer Study : In vitro assays on HeLa and MCF-7 cell lines demonstrated that the compound could effectively induce apoptosis at higher concentrations, with a notable decrease in cell viability observed at 50 μM .
Synthesis and Optimization
The synthesis of This compound typically involves multi-step organic reactions where optimization of reaction conditions is crucial for maximizing yield and purity. This includes careful selection of solvents and catalysts to enhance the overall efficiency of the synthesis process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
